

# A Researcher's Guide to Determining MoS<sub>2</sub> Layer Number with Raman Spectroscopy

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## Compound of Interest

Compound Name: Molybdenum sulfide

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For researchers and scientists working with molybdenum disulfide (MoS<sub>2</sub>), accurately determining the number of layers in a sample is a critical first step for characterizing its electronic and optical properties. While several techniques can measure thickness, Raman spectroscopy has emerged as a rapid, non-destructive, and highly reliable method. This guide provides a comprehensive comparison of Raman spectroscopy with other techniques, supported by experimental data and detailed protocols.

## Raman Spectroscopy: A Powerful Tool for Layer Identification

Raman spectroscopy probes the vibrational modes of a material. In MoS<sub>2</sub>, two prominent intralayer vibrational modes, known as the E<sub>1</sub>2g (in-plane) and A<sub>1</sub>g (out-of-plane) modes, are particularly sensitive to the number of layers.[1][2]

- **E<sub>1</sub>2g Mode:** This mode corresponds to the in-plane vibration of molybdenum and sulfur atoms moving in opposite directions.[1] As the number of layers increases from a single monolayer, this peak exhibits a redshift (moves to a lower wavenumber), which is attributed to factors like increased dielectric screening of long-range Coulomb interactions.[3][4]
- **A<sub>1</sub>g Mode:** This mode involves the out-of-plane vibration of only the sulfur atoms.[1] In contrast to the E<sub>1</sub>2g mode, the A<sub>1</sub>g peak shows a blueshift (moves to a higher wavenumber) with an increasing number of layers. This is due to the strengthening of interlayer van der Waals forces which act as a restoring force on the out-of-plane vibrations.[5][6]

The most reliable indicator for the number of MoS<sub>2</sub> layers is the frequency difference ( $\Delta k$ ) between these two peaks. For a monolayer, this difference is approximately 18-19 cm<sup>-1</sup>, and it consistently increases with each additional layer, converging towards the bulk value of about 26 cm<sup>-1</sup>.[\[1\]](#)[\[4\]](#)

## Quantitative Analysis: Raman Peak Positions vs. Layer Number

The relationship between the Raman peak positions and the number of MoS<sub>2</sub> layers is summarized in the table below. This data provides a quantitative reference for identifying the thickness of exfoliated or CVD-grown MoS<sub>2</sub> samples.

Number of Layers (N)	E <sub>1</sub> 2g Peak Position (cm <sup>-1</sup> )	A <sub>1</sub> g Peak Position (cm <sup>-1</sup> )	Frequency Difference ( $\Delta k$ ) (cm <sup>-1</sup> )
1 (Monolayer)	~386	~404	~18
2 (Bilayer)	~384	~406	~22
3 (Trilayer)	~383	~407	~24
4 (Tetralayer)	~383	~408	~25
>6 (Bulk)	~382-383	~408	~25-26

Note: The exact peak positions can vary slightly depending on the substrate, strain, and laser excitation wavelength used for the measurement.[\[4\]](#)[\[7\]](#)

## Alternative Characterization Methods

While the frequency difference between the primary Raman modes is the most common method, other techniques offer complementary information.

Method	Principle	Advantages	Disadvantages
Low-Frequency Raman Spectroscopy	Analyzes interlayer shear and layer-breathing modes that arise from the collective movement of entire MoS <sub>2</sub> layers. [8][9]	Provides excellent contrast and unambiguous identification for bilayer and thicker flakes. [8][9]	Not applicable for monolayers as interlayer vibrations require at least two layers. [9] Requires specialized equipment to access the very low-frequency range (<50 cm <sup>-1</sup> ).
Atomic Force Microscopy (AFM)	A scanning probe technique that directly measures the topography and height of the sample surface.	Provides a direct and precise measurement of the physical thickness.	Can be slow and time-consuming for large area scans. The AFM tip can potentially scratch or damage the surface of the delicate MoS <sub>2</sub> flakes. [10]
Photoluminescence (PL) Spectroscopy	Measures the light emitted from a material after it absorbs photons. The PL response is highly sensitive to the electronic band structure.	Excellent for unambiguously identifying monolayers. Monolayer MoS <sub>2</sub> has a direct bandgap (~1.8 eV) and exhibits very strong PL, while multilayers have an indirect bandgap (~1.3 eV) and show dramatically weaker or no PL. [1][2][11][12]	Less effective for differentiating between different multilayer thicknesses (e.g., 2 vs. 3 layers) as the PL is quenched for all N > 1. [2][13]
Raman Intensity Ratio	Measures the ratio of the integrated intensity of a MoS <sub>2</sub> Raman peak to a characteristic peak	Provides a quantitative measure that can be correlated with layer number, especially when	Can be highly dependent on the thickness of the substrate's oxide layer (e.g., SiO <sub>2</sub> ) and

from the underlying substrate (e.g., the 520  $\text{cm}^{-1}$  peak for a Si substrate).[14]

combined with optical interference models. [3]

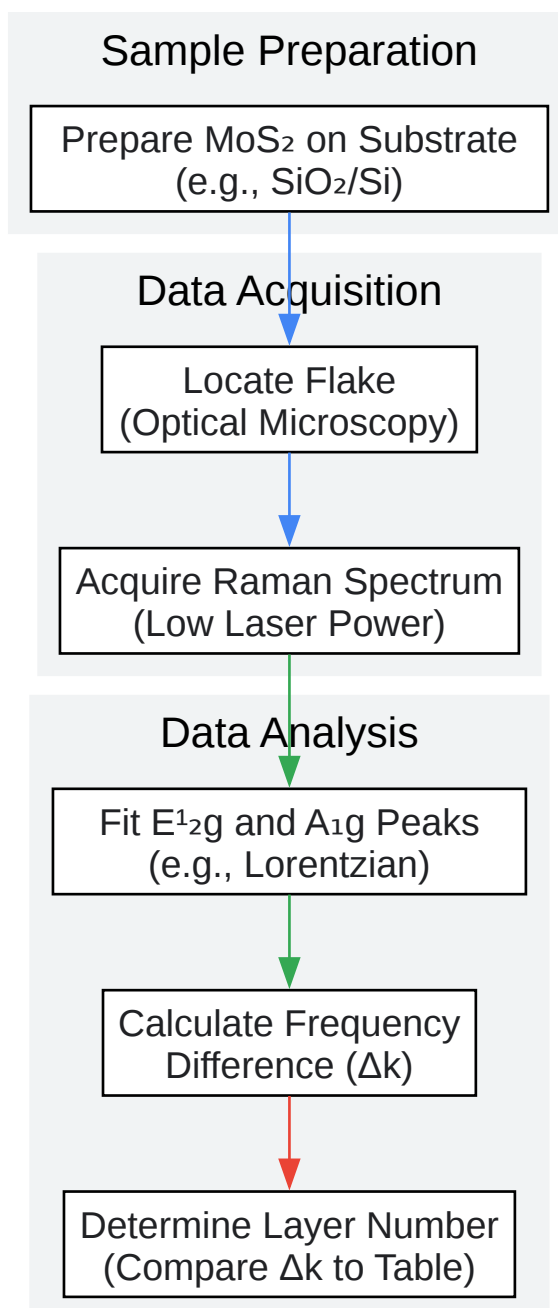
requires a consistent, clean substrate for reliable measurements.[15]

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## Experimental Workflow and Protocol

Following a standardized protocol is crucial for obtaining accurate and reproducible results.

Diagram: Workflow for MoS<sub>2</sub> Layer Number Determination

Workflow for MoS<sub>2</sub> Layer Number Determination

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- To cite this document: BenchChem. [A Researcher's Guide to Determining MoS<sub>2</sub> Layer Number with Raman Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676702#raman-spectroscopy-for-determining-mos-layer-number]

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